

Enrasentan vs. Bosentan: A Comparative Review in Preclinical Models of Pulmonary Hypertension

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Compound of Interest

Compound Name: *Enrasentan*

Cat. No.: *B1671347*

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This guide provides a detailed comparison of **enrasentan** and bosentan, two endothelin receptor antagonists, based on available preclinical data in the context of hypertension and cardiac hypertrophy, with a focus on their potential application in pulmonary hypertension. This document summarizes key pharmacological properties, efficacy data from animal models, and the experimental methodologies employed in these studies.

Introduction

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PH. Endothelin receptor antagonists (ERAs) are a cornerstone of PH therapy. This guide focuses on two such ERAs: bosentan, a well-established dual ET-A/ET-B receptor antagonist, and **enrasentan**, a mixed ET-A/ET-B receptor antagonist with a higher affinity for the ET-A receptor. While bosentan is widely studied in various PH models, preclinical data for **enrasentan** in this specific indication is less prevalent, with existing studies focusing more on systemic hypertension and heart failure.

Pharmacological Profile

Both **enrasentan** and bosentan are competitive antagonists of endothelin receptors, but they exhibit different affinities for the ET-A and ET-B receptor subtypes.

Feature	Enrasentan	Bosentan
Receptor Specificity	Mixed ET-A and ET-B receptor antagonist with a higher affinity for ET-A receptors[1]	Dual ET-A and ET-B receptor antagonist[2]
ET-A Affinity (Ki)	Not explicitly quantified in the provided search results.	4.7 nM (on human smooth muscle cells)[3]
ET-B Affinity (Ki)	Not explicitly quantified in the provided search results.	95 nM (on human placenta)[3]
Receptor Selectivity	Higher affinity for ET-A over ET-B[1]	Approximately 20-fold higher affinity for ET-A over ET-B
Administration Route	Orally active	Orally active

Preclinical Efficacy in Hypertension and Cardiac Hypertrophy Models

Direct comparative preclinical studies of **enrasentan** and bosentan in the same pulmonary hypertension model are not readily available in the public domain. Therefore, this section presents the efficacy data for each compound in their respective studied models.

Enrasentan in a Model of Hypertensive Cardiac Hypertrophy

A key study evaluated **enrasentan** in spontaneously hypertensive stroke-prone rats (SHRSP) on a high-salt/high-fat diet, a model of severe hypertension and cardiac dysfunction.

Parameter	Control	Enrasentan (1200 ppm)	Enrasentan (2400 ppm)
Survival at 18 weeks	30%	90%	95%
Change in Stroke Volume	-	↑ 33-50%	↑ 33-50%
Change in Cardiac Index	-	↑ 45-63%	↑ 45-63%
Reduction in LV Mass/Body Weight Ratio (at 12 weeks)	-	20%	20%
Reduction in Heart Weight/Body Weight Ratio (terminal)	-	16%	23%
Data adapted from a study in spontaneously hypertensive stroke-prone rats on a high-salt/high-fat diet.			

Bosentan in Pulmonary Hypertension Models

Bosentan has been extensively studied in various preclinical models of pulmonary hypertension, including monocrotaline- and hypoxia-induced models in rats.

Monocrotaline-Induced Pulmonary Hypertension in Rats

Parameter	Control	Monocrotaline (MCT)	MCT + Bosentan (300 mg/kg/day)
Mean Pulmonary Arterial Pressure (mmHg)	~25	~55	Significantly attenuated increase
Right Ventricular Hypertrophy (RV/LV+S ratio)	Normal	Increased	Significantly reduced
Mortality	0%	53%	11%
Data synthesized from a study in monocrotaline-treated rats.			

Hypoxia-Induced Pulmonary Hypertension in Rats

Parameter	Normoxia	Hypoxia	Hypoxia + Bosentan (100 mg/kg/day)
Mean Pulmonary Artery Pressure (mmHg)	~18	~36	~25 (reversal of established PH)
Right Ventricular Hypertrophy	Normal	Increased	Attenuated
Pulmonary Vascular Remodeling	Normal	Present	Prevented and reversed
Data from a study on hypoxia-induced pulmonary hypertension in rats.			

Experimental Protocols

Enrasentan in Spontaneously Hypertensive Stroke-Prone Rats

- Animal Model: Spontaneously hypertensive stroke-prone rats (SHRSP).
- Induction of Disease: Fed a high-salt/high-fat diet to induce severe hypertension and cardiac hypertrophy.
- Drug Administration: **Enrasentan** was mixed into the diet at concentrations of 1,200 and 2,400 parts per million.
- Endpoint Measurements: Survival was monitored over 18 weeks. Cardiac performance and left ventricular dimensions were quantified using echocardiography at multiple time points. At the end of the study, heart weight and circulating biomarkers were measured.

Bosentan in Monocrotaline-Induced Pulmonary Hypertension

- Animal Model: Male Wistar rats.
- Induction of Disease: A single subcutaneous injection of monocrotaline (MCT) (60 mg/kg).
- Drug Administration: Bosentan was administered as a food admix at a dose of 300 mg/kg/day for 4 weeks, starting after MCT injection.
- Endpoint Measurements: Mean pulmonary arterial pressure was measured via a catheter. Right ventricular hypertrophy was assessed by the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S). Mortality was recorded over the study period.

Bosentan in Hypoxia-Induced Pulmonary Hypertension

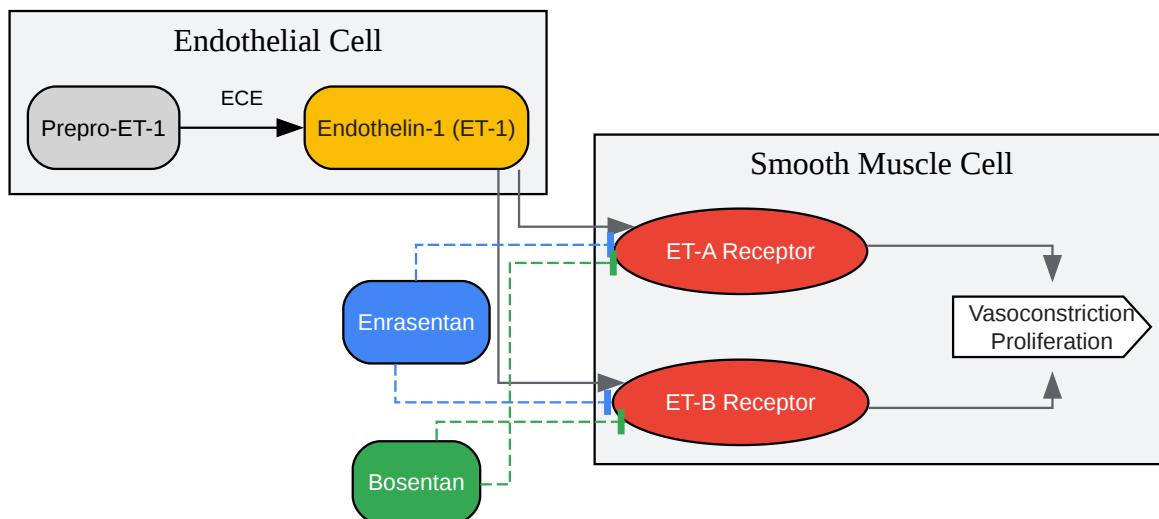
- Animal Model: Rats.
- Induction of Disease: Exposure to a hypoxic environment (10% O₂).

- Drug Administration: For prevention, bosentan (100 mg/kg/day) was administered 48 hours before hypoxic exposure. For reversal, treatment was initiated after 2 weeks of hypoxia and continued for 4 weeks.
- Endpoint Measurements: Pulmonary artery pressure was measured. Right ventricular hypertrophy and pulmonary vascular remodeling were assessed histologically.

Signaling Pathways and Experimental Workflow

Endothelin Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of dual endothelin receptor antagonists like **enrasentan** and **bosentan**.

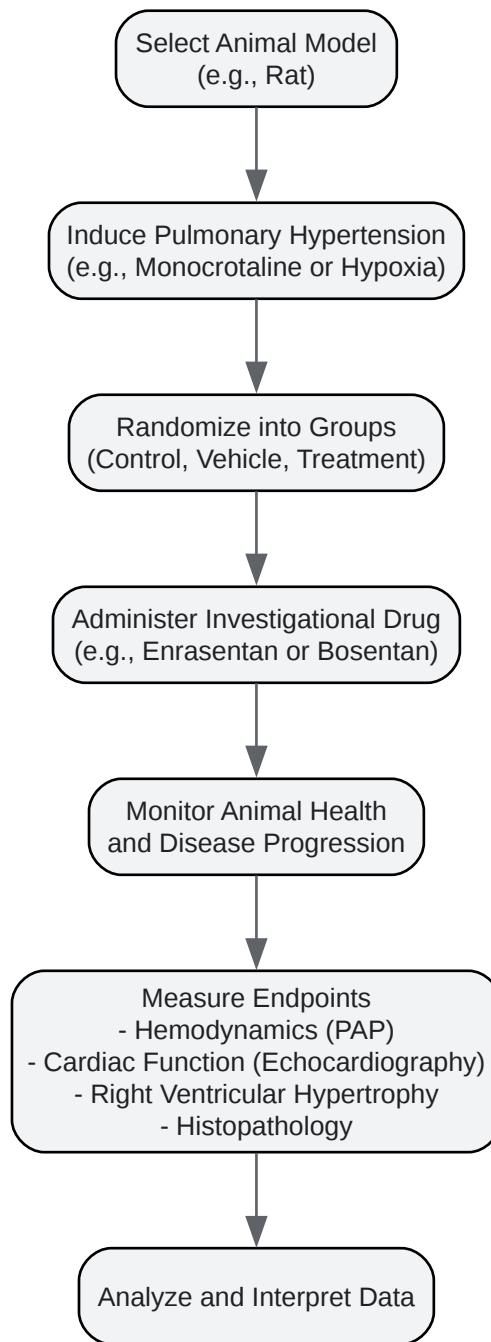


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Caption: Mechanism of action of **Enrasentan** and **Bosentan**.

Experimental Workflow for Preclinical Pulmonary Hypertension Studies

This diagram outlines a typical workflow for evaluating therapeutic agents in animal models of pulmonary hypertension.



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Caption: Preclinical evaluation workflow.

Discussion and Conclusion

Bosentan is a well-characterized dual endothelin receptor antagonist with proven efficacy in preclinical models of pulmonary hypertension, where it attenuates the development of

increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

Enrasentan is a mixed ET-A/ET-B receptor antagonist with a higher affinity for the ET-A receptor. While direct evidence in established pulmonary hypertension models is limited in the available literature, its demonstrated ability to improve survival, preserve cardiac function, and attenuate cardiac hypertrophy in a severe model of systemic hypertension and heart failure suggests a potential therapeutic benefit in conditions involving pathological cardiovascular remodeling.

The lack of head-to-head comparative studies in the same pulmonary hypertension model makes a direct efficacy comparison between **enrasentan** and bosentan challenging. However, the data presented in this guide provide a foundation for understanding the pharmacological properties and preclinical effects of both compounds. Further research, particularly studies evaluating **enrasentan** in monocrotaline- or hypoxia-induced pulmonary hypertension models, is warranted to directly compare its efficacy with established therapies like bosentan and to fully elucidate its potential in the treatment of pulmonary hypertension.

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